2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one
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Overview
Description
The compound “2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one” is a benzoxazinone derivative with a chloroaniline group attached at the 2-position. Benzoxazinones are a type of heterocyclic compound containing a benzene ring fused to an oxazine ring. Anilines are derivatives of ammonia in which one or more hydrogen atoms have been replaced by an aryl group. In this case, the aryl group is a chlorinated phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzoxazinone core, with the 2-chloroanilino group attached at the 2-position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzoxazinone and 2-chloroanilino groups. The benzoxazinone moiety might undergo reactions typical for lactams (cyclic amides), while the 2-chloroanilino group might participate in reactions typical for anilines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazinone and 2-chloroanilino groups could affect its solubility, melting point, and other properties .Scientific Research Applications
Bioactivity and Ecological Role :
- Benzoxazinones, including derivatives of 4H-3,1-benzoxazin-4-one, have been studied for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. They are also of interest as leads for natural herbicide models and have roles in plant chemical defense mechanisms (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Antimicrobial Activity :
- Certain derivatives of 4H-3,1-benzoxazin-4-one have shown antimicrobial properties. Studies have focused on synthesizing and testing these compounds for antibacterial and antifungal activity (Naganagowda & Petsom, 2011).
Synthetic Methodologies :
- New methods have been developed for the synthesis of benzoxazinone derivatives. These methodologies are significant for producing compounds in high yield and are important for pharmaceutical applications (Shariat & Abdollahi, 2004).
Agronomic Utility :
- Benzoxazinones, including 4H-3,1-benzoxazin-4-one derivatives, have potential agronomic utility due to their phytotoxic and insecticidal properties. They have been isolated and synthesized for use in agricultural research (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).
Pharmaceutical Development :
- Some benzoxazinone derivatives have been synthesized and tested for pharmacological activity, including anticonvulsant properties. These studies contribute to the development of new pharmaceutical compounds (De Marchi, Tamagnone, & Torielli, 1971).
Chemical Synthesis Enhancements :
- Innovations in the synthesis of benzoxazinone derivatives have been made, providing more efficient and high-yield methods. These advancements are important for both medical and industrial applications (Shariat, Samsudin, & Zakaria, 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that the compound contains a 2-chloroaniline moiety , which is a class of organic compounds containing an aminobenzene moiety . These compounds are often involved in interactions with various enzymes and receptors in the body.
Pharmacokinetics
It is known that 2-chloroaniline, a related compound, is soluble in water , which could influence its absorption and distribution within the body.
Result of Action
For instance, 2-chloroaniline is known to be toxic if swallowed, in contact with skin, or if inhaled .
Biochemical Analysis
Biochemical Properties
It’s structurally similar to 2-chloroaniline , which is known to interact with various enzymes and proteins
Cellular Effects
Given its structural similarity to 2-chloroaniline , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that it may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . These hypotheses require experimental validation.
Metabolic Pathways
The metabolic pathways involving 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one are not well-characterized. It’s possible that it interacts with certain enzymes or cofactors
Properties
IUPAC Name |
2-(2-chloroanilino)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-6-2-4-8-12(10)17-14-16-11-7-3-1-5-9(11)13(18)19-14/h1-8H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLDBEZHIRNLQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324597 |
Source
|
Record name | 2-(2-chloroanilino)-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819678 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
178468-03-6 |
Source
|
Record name | 2-(2-chloroanilino)-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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